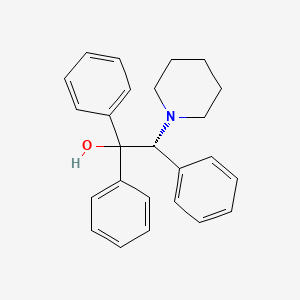

(R)-(-)-2-Piperidino-1,1,2-triphenylethanol

Description

(R)-(-)-2-Piperidino-1,1,2-triphenylethanol (CAS: 213995-12-1) is a chiral amino alcohol renowned for its exceptional catalytic performance in enantioselective organozinc reactions. Its piperidino substituent and rigid triphenylethanol backbone enable high stereochemical control, particularly in the arylation of aldehydes. Studies demonstrate that this compound achieves enantiomeric excess (ee) values up to 99% even at low catalyst loadings (0.5 mol%) and operates efficiently at inversion temperatures (Tinv) near 10°C . Quantum mechanics/molecular mechanics (QM/MM) analyses reveal its stereoselectivity arises from preferential transition states (e.g., anti-Si TS with ΔG‡ = 0.0 kcal/mol), which are kinetically favored over competing pathways . Immobilized analogues retain >90% catalytic activity, underscoring its structural robustness .

Properties

IUPAC Name |

(2R)-1,1,2-triphenyl-2-piperidin-1-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO/c27-25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24(21-13-5-1-6-14-21)26-19-11-4-12-20-26/h1-3,5-10,13-18,24,27H,4,11-12,19-20H2/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFJVZGZDXPFBN-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H](C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213995-12-1 | |

| Record name | 213995-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Piperidino-1,1,2-triphenylethanol typically involves the reaction of triphenylacetaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the imine formed from triphenylacetaldehyde and piperidine using sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of ®-(-)-2-Piperidino-1,1,2-triphenylethanol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, the use of chiral catalysts can enhance the enantioselectivity of the synthesis.

Chemical Reactions Analysis

Catalytic Activity in Aryl Transfer Reactions

One of the primary applications of (R)-(-)-2-Piperidino-1,1,2-triphenylethanol is in the catalytic arylation of aldehydes using organozinc reagents. The compound has been shown to act as an outstanding catalyst for the ligand-catalyzed arylation of various aldehydes, leading to high enantiomeric excess (ee) values.

Table 1: Enantiomeric Excess in Aryl Transfer Reactions

| Aldehyde | Catalyst Loading (%) | Enantiomeric Excess (%) |

|---|---|---|

| p-Tolylaldehyde | 10 | 96.7 |

| 4-Phenylbenzaldehyde | 1.5 | 99 |

| Cyclohexylcarbaldehyde | 10 | 98 |

The use of a mixture of diethylzinc and diphenylzinc has been noted to enhance the selectivity and efficiency of these reactions. The formation of mixed zinc species (EtPhZn) minimizes background nonselective additions, which is crucial for achieving high enantioselectivity .

Temperature Effects on Enantioselectivity

Research indicates that the temperature at which reactions are conducted significantly influences their enantioselectivity. For instance, an inversion temperature () of approximately 10 °C was determined for reactions involving p-tolylaldehyde. Operating at this temperature yielded optimal results in terms of both yield and ee .

Kinetic Studies and Mechanistic Insights

Kinetic studies utilizing in situ Fourier-transform infrared spectroscopy (FT-IR) have provided insights into the reaction mechanisms involving this compound. These studies demonstrated that the uncatalyzed addition rates can be significantly higher when using pure diphenylzinc compared to when using a mixture with diethylzinc. The presence of this compound dramatically accelerates reaction rates and enhances selectivity by stabilizing certain transition states .

Table 2: Kinetic Comparison of Catalyzed vs. Uncatalyzed Reactions

| Reaction Type | Time to Completion (min) | Catalyst Presence |

|---|---|---|

| Uncatalyzed | 25 | No |

| Catalyzed | 5 | Yes |

The kinetic data suggests that the catalytic activity is not only dependent on the catalyst's presence but also on the specific conditions under which the reaction occurs.

Scientific Research Applications

Asymmetric Catalysis

Key Applications :

- Catalyst for Asymmetric Reactions : (R)-(-)-2-Piperidino-1,1,2-triphenylethanol is primarily used as a catalyst in asymmetric reactions, enhancing the enantioselectivity of products. It has been shown to facilitate aldol reactions and hydrogenations effectively.

Case Study :

- In a study by Fontes et al., this compound was utilized in the ligand-catalyzed arylation of aldehydes, achieving enantiomeric excess (ee) of up to 99% with minimal catalyst loading (0.5 mol%) . The reaction conditions were optimized to maintain high selectivity while minimizing side reactions.

Ligand Coordination

Role as a Ligand :

- The compound serves as a ligand in various catalytic processes, coordinating with metal centers to promote reactivity and selectivity. Its steric and electronic properties significantly influence the catalytic efficiency in asymmetric synthesis .

Data Table: Comparison of Ligands

Material Science Applications

Beyond organic synthesis, this compound's structural properties suggest potential applications in material science. Its unique steric bulk and electronic characteristics could be harnessed in developing advanced materials with specific functionalities.

Synthesis Optimization

The synthesis of this compound involves several steps aimed at optimizing yield and enantioselectivity. Various synthetic routes have been investigated to enhance the efficiency of producing this compound while maintaining its chiral integrity .

Mechanism of Action

The mechanism of action of ®-(-)-2-Piperidino-1,1,2-triphenylethanol involves its interaction with various molecular targets. The piperidine ring can interact with receptors or enzymes, influencing their activity. The compound’s unique structure allows it to act as a chiral auxiliary, facilitating the formation of enantiomerically pure products by providing a chiral environment during the reaction.

Comparison with Similar Compounds

Examples :

- Mandelamide-Ti(IV) Complexes : Achieve 80–90% ee in dimethylzinc additions to α-ketoesters but require transition metals .

- Cinchona Alkaloids: Yield moderate ee (60–75%) in fluorination reactions, contrasting with the higher stereoselectivity of (R)-2-amino-1,1,2-triphenylethanol .

Key Difference: Transition metal-free operation and superior ee values distinguish (R)-(-)-2-piperidino-1,1,2-triphenylethanol from metal-dependent systems.

Data Tables

Table 1: Catalytic Performance in Enantioselective Aldehyde Arylation

Table 2: Structural and Functional Comparisons

Biological Activity

(R)-(-)-2-Piperidino-1,1,2-triphenylethanol is a chiral compound that has garnered attention for its catalytic properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its role as a catalyst in organic synthesis and its implications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 357.49 g/mol

- CAS Number : 869495-24-9

Catalytic Activity

This compound acts as an effective catalyst in various organic reactions. Key findings from research studies include:

- Arylation of Aldehydes : The compound has been reported to catalyze the ligand-catalyzed arylation of aldehydes with high enantiomeric excess (up to 99% ee) when used alongside a zinc reagent mixture . The study also noted that even at a reduced catalyst loading (0.5 mol%), the enantioselectivity remained high (93.7% ee).

- Mechanistic Insights : The mechanism involves the formation of a mixed zinc species that minimizes nonselective addition, thereby enhancing selectivity. Computational studies have provided insights into the transition states involved in the catalysis .

Biological Activity

While primarily recognized for its catalytic properties, there are indications that this compound may exhibit biological activities relevant to medicinal chemistry:

- Potential Anticancer Activity : Some studies suggest that compounds with similar structures may possess anticancer properties, although specific data on this compound is limited. Further investigation into its effects on cancer cell lines could provide valuable insights.

- Neuroprotective Effects : There is emerging interest in piperidine derivatives for their neuroprotective effects. Research into related compounds indicates potential benefits in neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the catalytic and potential biological applications of this compound:

Q & A

Q. What are the primary catalytic applications of (R)-(-)-2-Piperidino-1,1,2-triphenylethanol in asymmetric synthesis?

This compound is a highly effective chiral catalyst for enantioselective additions to aldehydes. Key applications include:

- Arylation of aldehydes : Catalyzes the reaction of aldehydes with diarylzinc reagents (e.g., Et₂Zn/Ph₂Zn mixtures), achieving up to 99% enantiomeric excess (ee) for diarylcarbinols .

- Ethylation of aldehydes : Mediates diethylzinc additions to aldehydes with >95% ee, even at low catalyst loadings (0.5 mol%) .

- Dicobalt hexacarbonyl complexes : Enables enantioselective ethylation of α,β-acetylenic aldehyde complexes, critical for synthesizing chiral propargyl alcohols (96–99% ee) .

Methodological Insight : Optimize reaction conditions by using a 2:1 Et₂Zn/Ph₂Zn ratio to form mixed zinc species (EtPhZn), which suppress nonselective background reactions .

Q. How does catalyst loading impact enantioselectivity in aldehyde arylations?

Reducing the catalyst loading to 0.5 mol% still maintains high enantiocontrol (93.7% ee), demonstrating exceptional efficiency. This is attributed to the catalyst’s robust transition-state stabilization and minimal decomposition under reaction conditions .

Experimental Design : Monitor reaction progress using in situ FT-IR to track kinetics and confirm the dominance of the catalyzed pathway over uncatalyzed background reactions .

Q. What temperature conditions optimize enantioselectivity for this catalyst?

The inversion temperature () for the arylation of p-tolylaldehyde is 10°C. Below , the enantioselectivity reverses, highlighting the need for precise temperature control in stereochemical outcomes .

Protocol Recommendation : Pre-cool reagents and maintain reaction temperatures below 10°C for p-tolylaldehyde derivatives to avoid selectivity inversion .

Advanced Research Questions

Q. How do computational models explain enantioselectivity in diethylzinc additions?

Quantum mechanics/molecular mechanics (QM/MM) studies reveal four transition states (anti-Si, syn-Re, anti-Re, syn-Si) with energy differences correlating to observed enantioselectivity. The anti-Si pathway is most favorable (0.0 kcal/mol), followed by syn-Re (2.7 kcal/mol), aligning with experimental S-enantiomer dominance .

Key Mechanistic Insight : The zinc-ethyl bond distance in the transition state dictates selectivity, with shorter bonds favoring lower-energy pathways .

Q. What strategies preserve catalytic activity and selectivity upon immobilization?

Immobilizing the catalyst via "tail-tied" anchoring (e.g., on polystyrene supports) retains >95% ee and high yields in aldehyde ethylations. The remote anchoring strategy minimizes steric interference at the active site, preserving transition-state geometry .

Characterization Method : Use online FT-IR to confirm retained activity and rule out leaching in heterogeneous systems .

Q. How do nitrogen substituents in ligand derivatives affect catalytic performance?

Structural modifications (e.g., N-piperidino vs. N-alkyl groups) influence both activity and selectivity. Rigid piperidino groups enhance enantiocontrol by stabilizing chiral pockets, while flexible alkyl chains reduce steric hindrance but may lower selectivity .

Synthetic Approach : Synthesize derivatives via epoxide-ring opening of (S)-triphenyloxirane with amines, followed by kinetic resolution to isolate high-ee ligands .

Q. How does mixed zinc speciation (EtPhZn) improve reaction outcomes?

In Et₂Zn/Ph₂Zn mixtures, EtPhZn forms preferentially, reducing the concentration of highly reactive Ph₂Zn. This suppresses nonselective pathways and enhances enantioselectivity. DFT modeling confirms facile Et/Ph exchange kinetics .

Kinetic Analysis : Gas evolution experiments and DFT studies validate EtPhZn as the dominant active species, with ONZn-Et moieties kinetically favored over ONZn-Ph .

Q. What contradictions exist between experimental and computational data for this catalyst?

While PM3(tm) modeling predicts higher selectivity for ONZn-Ph moieties, experimental data show ONZn-Et species dominate. This discrepancy suggests unaccounted solvent or entropy effects in computational models .

Resolution Strategy : Combine variable-temperature kinetics with explicit solvent models in DFT to refine transition-state predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.